![molecular formula C18H16N4O4S B4933913 N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4933913.png)
N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide
Overview
Description
N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide is a chemical compound with potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, which make it an interesting subject for further investigation.
Scientific Research Applications
Synthesis and Characterization
N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide and its derivatives have been extensively studied for their synthesis and chemical characterization. For instance, Hassan, Hafez, and Osman (2014) explored the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, a compound structurally similar to N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide, emphasizing their methodologies in elemental analysis and spectral data like IR, MS, 1H-NMR, and 13C-NMR. This research contributes significantly to understanding the chemical properties and synthesis methods of such compounds (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Antifungal Activity
Several studies have investigated the cytotoxic and antifungal activities of pyrimidine derivatives. For example, Hanafy (2011) synthesized pyrido[2,3-d]pyrimidine derivatives from a base compound similar to N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide, finding significant antifungal activities in some of the synthesized compounds. This research highlights the potential medical applications of these compounds, particularly in antifungal treatments (Hanafy, 2011).
Molecular Structure Analysis
The study of the molecular structure of pyrimidine derivatives, including those related to N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide, is another significant area of research. Trilleras et al. (2009) investigated isostructural and essentially isomorphous compounds, providing insights into their electronic structures and hydrogen bond formations. Such studies are crucial in understanding the molecular interactions and stability of these compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Fluorescence and Binding Studies
Research into the fluorescence properties and binding capabilities of pyrimidine derivatives is also notable. Meng et al. (2012) synthesized p-hydroxycinnamic acid derivatives and investigated their binding with bovine serum albumin through fluorescence and UV–vis spectral studies. This kind of research is important for understanding the interactions of these compounds with biological molecules, which has implications in medicinal chemistry and drug development (Meng, Zhu, Zhao, Yu, & Lin, 2012).
properties
IUPAC Name |
2-(benzenesulfonamido)-N-(3-methoxyphenyl)pyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-26-15-7-5-6-14(10-15)21-17(23)13-11-19-18(20-12-13)22-27(24,25)16-8-3-2-4-9-16/h2-12H,1H3,(H,21,23)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIMKKWYWHGCDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CN=C(N=C2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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